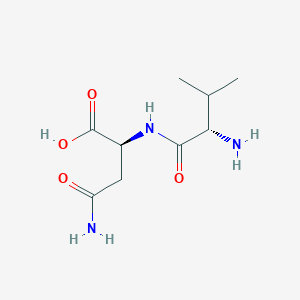

H-Val-Asn-OH

Descripción general

Descripción

H-Val-Asn-OH, also known as Valyl-Asparagine, is a dipeptide composed of the amino acids valine and asparagine. This compound is significant in various biochemical processes and has roles as a metabolite. It is functionally related to L-valine and L-asparagine .

Mecanismo De Acción

Target of Action

The primary target of the compound H-Val-Asn-OH, also known as Val-Asn, is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV retrovirus, particularly in the proper assembly and maturation of infectious virions .

Mode of Action

The interaction of Val-Asn with its target, the HIV-1 protease, results in significant changes in the life cycle of the HIV retrovirus. The HIV-1 protease is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by Val-Asn disrupts the assembly and maturation of the virions, thereby inhibiting the progression of the viral infection .

Biochemical Pathways

Val-Asn affects the biochemical pathways involved in the life cycle of the HIV retrovirus. The HIV retrovirus infects T cells, and its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA then enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . The HIV-1 protease, the third virally encoded enzyme, is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by Val-Asn disrupts the assembly and maturation of the virions .

Pharmacokinetics

The compound’s effectiveness as an inhibitor of the hiv-1 protease suggests that it has sufficient bioavailability to interact with its target in the body .

Result of Action

The result of Val-Asn’s action is the disruption of the HIV retrovirus’s life cycle. By inhibiting the HIV-1 protease, Val-Asn prevents the proper assembly and maturation of infectious virions . This leads to a decrease in the number of infectious virions that can be produced, thereby inhibiting the progression of the viral infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Val-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield of the dipeptide .

Análisis De Reacciones Químicas

Types of Reactions

H-Val-Asn-OH undergoes various chemical reactions, including:

Oxidation: This reaction can modify the side chains of the amino acids, particularly the asparagine residue.

Reduction: Reduction reactions can affect the peptide bonds and side chains.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield reduced forms of the peptide .

Aplicaciones Científicas De Investigación

H-Val-Asn-OH has diverse applications in scientific research:

Chemistry: Used as a model compound in studies of peptide chemistry and reactions.

Biology: Investigated for its role in metabolic pathways and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a building block for peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques

Comparación Con Compuestos Similares

Similar Compounds

H-Asn-Val-OH: Another dipeptide with reversed amino acid sequence.

H-Val-Gln-OH: Contains glutamine instead of asparagine.

H-Val-Lys-OH: Contains lysine instead of asparagine

Uniqueness

H-Val-Asn-OH is unique due to its specific sequence of valine and asparagine, which imparts distinct biochemical properties. Its role as a metabolite and its specific interactions with proteins differentiate it from other similar dipeptides .

Propiedades

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(11)8(14)12-5(9(15)16)3-6(10)13/h4-5,7H,3,11H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITCOKQIPFWQQD-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66170-00-1 | |

| Record name | Valylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)